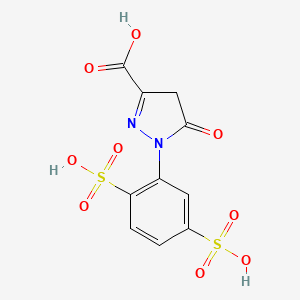
2,5-Dimethylbenzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethylbenzene-1,4-diamine: and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde are organic compounds with significant applications in various fields. 2,5-Dimethylbenzene-1,4-diamine is an aromatic amine, while 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde is a polyhydroxybenzene derivative. These compounds are used in the synthesis of dyes, medicines, and polymer materials, and they also serve as intermediates in organic synthesis .
準備方法
2,5-Dimethylbenzene-1,4-diamine: can be synthesized through the reaction of phthalic acid and methylamine. The process involves the formation of a precursor compound, which undergoes dehydration and decarboxylation to yield the final product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: is prepared through the oxidation of 2,4,6-trihydroxybenzene. The reaction conditions include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH .
化学反応の分析
2,5-Dimethylbenzene-1,4-diamine: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and hydrogen gas with a catalyst for reduction. Major products formed include nitro derivatives, sulfonic acids, and reduced amines .
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: also undergoes various reactions, including:
Condensation: It can form Schiff bases with amines.
Oxidation: It can be further oxidized to form carboxylic acids.
科学的研究の応用
2,5-Dimethylbenzene-1,4-diamine: is widely used in the synthesis of dyes, medicines, and polymer materials. It serves as a metal complexing agent and catalyst in various chemical reactions . In biology, it is used in the synthesis of bioactive compounds and pharmaceuticals.
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: is used in the synthesis of advanced materials, including polymers and resins. It is also employed in medicinal chemistry for the development of new drugs and therapeutic agents .
作用機序
The mechanism of action of 2,5-Dimethylbenzene-1,4-diamine involves its ability to act as a nucleophile in electrophilic aromatic substitution reactions. It forms sigma complexes with electrophiles, leading to the substitution of hydrogen atoms on the aromatic ring .
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: acts as an electrophile in condensation reactions, forming Schiff bases with amines. It also participates in redox reactions, where it can be oxidized to form carboxylic acids .
類似化合物との比較
2,5-Dimethylbenzene-1,4-diamine: is similar to other aromatic amines such as 1,4-diaminobenzene and 2,6-dimethylbenzene-1,4-diamine . its unique structure with two methyl groups at the 2 and 5 positions provides distinct reactivity and properties .
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: is similar to other polyhydroxybenzene derivatives such as phloroglucinol and 2,4,6-trihydroxybenzaldehyde . Its tricarbaldehyde functionality makes it unique for specific applications in material science and medicinal chemistry .
特性
分子式 |
C17H18N2O6 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC名 |
2,5-dimethylbenzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde |
InChI |
InChI=1S/C9H6O6.C8H12N2/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14;1-5-3-8(10)6(2)4-7(5)9/h1-3,13-15H;3-4H,9-10H2,1-2H3 |
InChIキー |
CGFWFOFFNFRJNN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N)C)N.C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt](/img/structure/B13782801.png)

![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)
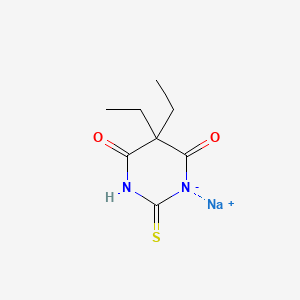

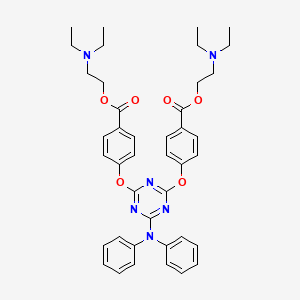
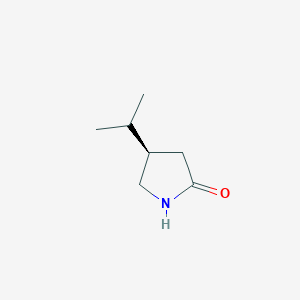


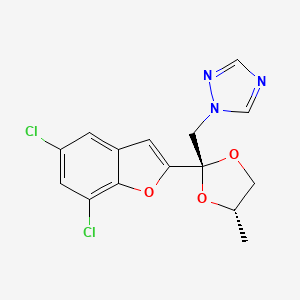
![Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-](/img/structure/B13782858.png)
![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)
